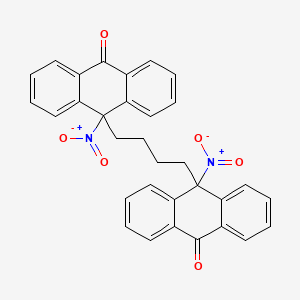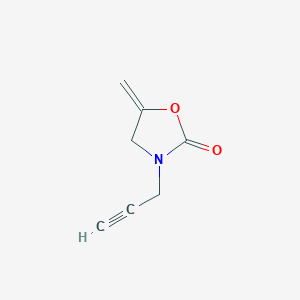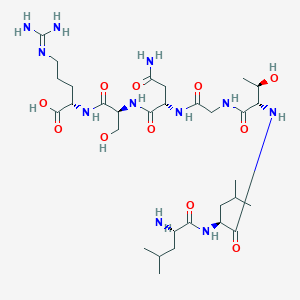![molecular formula C20H18N2O2 B14197242 ([1,1'-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate CAS No. 918945-41-2](/img/structure/B14197242.png)
([1,1'-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
([1,1’-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate: is an organic compound that features a biphenyl group attached to a benzoate moiety with two amino groups at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate typically involves the following steps:
Formation of the biphenyl group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of the benzoate moiety: The biphenyl compound is then reacted with a benzoic acid derivative under esterification conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity might be employed.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups (if present) can yield the corresponding amines.
Substitution: The biphenyl and benzoate moieties can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, Friedel-Crafts catalysts, etc.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted biphenyl or benzoate derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.
Biology: : It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: : Research into its derivatives could lead to the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: : The compound could be used in the production of polymers or other materials with specialized functions.
Mecanismo De Acción
The mechanism by which ([1,1’-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl derivatives: Compounds with similar biphenyl structures but different functional groups.
Benzoate derivatives: Compounds with the benzoate moiety but different substituents.
Uniqueness
- The presence of both biphenyl and benzoate moieties in a single molecule.
- The specific positioning of the amino groups, which can influence the compound’s reactivity and interactions.
Conclusion
([1,1’-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate: is a versatile compound with potential applications across various scientific fields. Its unique structure allows for diverse chemical reactions and the possibility of developing new materials and pharmaceuticals. Further research into its properties and applications could yield significant advancements in both chemistry and industry.
Propiedades
Número CAS |
918945-41-2 |
|---|---|
Fórmula molecular |
C20H18N2O2 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(4-phenylphenyl)methyl 3,5-diaminobenzoate |
InChI |
InChI=1S/C20H18N2O2/c21-18-10-17(11-19(22)12-18)20(23)24-13-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-12H,13,21-22H2 |
Clave InChI |
MLCKEXFAAJZNIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)COC(=O)C3=CC(=CC(=C3)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


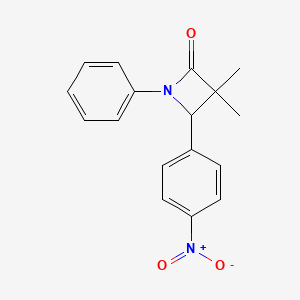
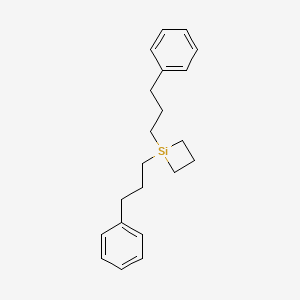
![4,4'-[But-2-ene-2,3-diyldi(4,1-phenylene)]bis(morpholine)](/img/structure/B14197164.png)
![2-[(2-Methylphenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14197165.png)
![2,4-Dimethyl-6-{2-[4-(piperidin-1-yl)phenyl]ethenyl}-1,3,5-triazine](/img/structure/B14197178.png)
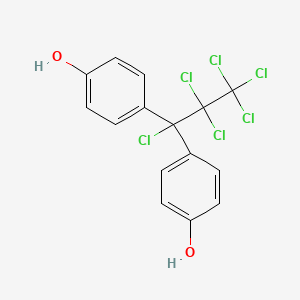

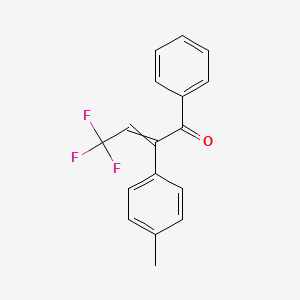
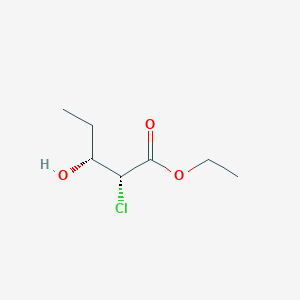

![4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197230.png)
